molecular formula C14H13NO B5845347 N-cyclopropylnaphthalene-1-carboxamide

N-cyclopropylnaphthalene-1-carboxamide

Cat. No.: B5845347
M. Wt: 211.26 g/mol
InChI Key: ULBQDQBHGKMMOL-UHFFFAOYSA-N
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Description

N-cyclopropylnaphthalene-1-carboxamide: is an organic compound with the molecular formula C14H13NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a cyclopropyl group attached to the nitrogen atom of the carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylnaphthalene-1-carboxamide typically involves the amidation of naphthalene-1-carboxylic acid with cyclopropylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Commonly used catalysts include coupling reagents such as 1-propanephosphonic acid cyclic anhydride (T3P) or carbodiimides. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Naphthalene-1,4-dicarboxylic acid derivatives.

    Reduction: N-cyclopropyl-1-naphthylamine.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

N-cyclopropylnaphthalene-1-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopropylnaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the naphthalene ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its mechanism of action include inhibition of inflammatory mediators and modulation of signal transduction pathways .

Comparison with Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-cyclopropyl-1-naphthamide
  • N-cyclopropyl-1-naphthylamine

Comparison: N-cyclopropylnaphthalene-1-carboxamide is unique due to the presence of both the cyclopropyl group and the naphthalene ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and biological activities. For example, N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide is known for its inhibitory activity against specific inflammasomes, whereas this compound may have broader applications in medicinal chemistry .

Properties

IUPAC Name

N-cyclopropylnaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14(15-11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBQDQBHGKMMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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